molecular formula C15H20ClNO2 B2508873 [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride CAS No. 1158375-88-2

[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride

Cat. No.: B2508873
CAS No.: 1158375-88-2
M. Wt: 281.78
InChI Key: JGWUOFASYHHEEK-UHFFFAOYSA-N
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Description

[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride is an organic compound that features a furan ring and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with 2-propoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.

    Industry: It can be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Comparison with Similar Compounds

    [(Furan-2-yl)methyl]amine hydrochloride: Lacks the propoxyphenyl group, which may result in different chemical and biological properties.

    [(2-Propoxyphenyl)methyl]amine hydrochloride:

Uniqueness: [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride is unique due to the presence of both the furan ring and the propoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-propoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-2-9-18-15-8-4-3-6-13(15)11-16-12-14-7-5-10-17-14;/h3-8,10,16H,2,9,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWUOFASYHHEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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